What is the biological significance of 5-Oxopyrrolidine-2-carboxamide?
What is the biological significance of 5-Oxopyrrolidine-2-carboxamide?
An In-Depth Technical Guide to the Biological Significance of 5-Oxopyrrolidine-2-carboxamide (Pyroglutamic Acid)
Authored by: A Senior Application Scientist
Abstract
5-Oxopyrrolidine-2-carboxamide, more commonly known as pyroglutamic acid or 5-oxoproline, is a fascinating and often underestimated endogenous metabolite. Far from being a mere metabolic curiosity, it sits at a crucial crossroads of amino acid metabolism, antioxidant defense, and protein function. This technical guide provides an in-depth exploration of the biological significance of pyroglutamic acid, designed for researchers, scientists, and professionals in drug development. We will traverse its core biochemical pathways, delve into its diverse physiological roles and pathological implications, and outline the methodologies essential for its accurate study. The narrative is constructed to not only present established facts but also to explain the causality behind its multifaceted biological impact.
Introduction: Defining a Key Metabolic Intermediate
5-Oxopyrrolidine-2-carboxamide, or pyroglutamic acid (pGlu), is a cyclic amino acid derivative.[1] It is formed through the intramolecular cyclization of the N-terminal amino group of L-glutamic acid or L-glutamine, resulting in the formation of a stable five-membered lactam ring with the elimination of a water molecule. This cyclization can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases.[1] While structurally simple, this modification has profound implications for its biological function and stability.
Pyroglutamic acid is a ubiquitous molecule found in organisms from bacteria to humans.[2] It exists both as a free metabolite and as a critical N-terminal residue in a variety of peptides and proteins, including hormones, antibodies, and enzymes.[2] Its presence in these different forms underpins its diverse and significant roles in cellular homeostasis and disease.
The Central Hub: Pyroglutamic Acid in the γ-Glutamyl Cycle
The most well-established role of pyroglutamic acid is as a key intermediate in the γ-glutamyl cycle, the primary pathway for the synthesis and recycling of glutathione (GSH).[3] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant, crucial for detoxifying reactive oxygen species (ROS) and various xenobiotics.[4]
The γ-glutamyl cycle is a six-step enzymatic pathway. Pyroglutamic acid is formed from γ-glutamyl amino acid by the action of γ-glutamyl cyclotransferase.[1] It is then converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase.[1] This glutamate can then be re-utilized for the synthesis of new glutathione.[3] Consequently, the level of pyroglutamic acid in biological fluids can serve as a valuable marker for glutathione turnover.[3]
Diverse Physiological Roles of Pyroglutamic Acid
Beyond its role in glutathione metabolism, pyroglutamic acid exhibits a range of other important physiological functions.
Neurobiology and Cognitive Function
Pyroglutamic acid is found in significant amounts in the brain and cerebrospinal fluid.[5] It is considered a neuroactive compound with potential roles in cognitive processes.[3] Some studies suggest it may act as a glutamate analog, potentially influencing glutamatergic neurotransmission.[1][6] It has been investigated for its potential to improve memory and learning capabilities.[2] Furthermore, it is a precursor for the synthesis of other neurotransmitters.[7]
Protein and Peptide Stability
The presence of a pyroglutamyl residue at the N-terminus of peptides and proteins is a common post-translational modification.[2] This cyclization of an N-terminal glutamine or glutamate residue renders the peptide or protein resistant to degradation by aminopeptidases, thereby increasing its stability and half-life.[2][7] This is particularly important for many peptide hormones and neuropeptides, where this modification is crucial for their biological activity.[2]
Skin Health
Pyroglutamic acid is a component of the skin's natural moisturizing factor (NMF), a collection of water-soluble compounds that help maintain skin hydration.[1] Its sodium salt, sodium PCA, is widely used in cosmetic and skincare products for its humectant properties, attracting and retaining moisture in the skin.[1]
Pathological Significance and Biomarker Potential
Disruptions in pyroglutamic acid metabolism are associated with several pathological conditions, making it a valuable diagnostic and prognostic biomarker.
5-Oxoprolinuria (Pyroglutamic Aciduria)
A significant accumulation of pyroglutamic acid in the blood and urine, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, leads to high anion gap metabolic acidosis.[8] This can arise from:
-
Inherited Metabolic Disorders: Deficiencies in enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency, can cause a buildup of pyroglutamic acid.[3][8]
-
Acquired Conditions: More commonly, it is seen in clinical settings associated with glutathione depletion.[8] Chronic use of drugs like paracetamol (acetaminophen) can deplete glutathione stores, leading to an overproduction of pyroglutamic acid.[4][9] Other risk factors include malnutrition, sepsis, renal impairment, and the use of certain antibiotics like flucloxacillin.[8][10]
A Novel Biomarker in Disease
Emerging research has highlighted pyroglutamic acid as a potential biomarker for various diseases:
-
Nonalcoholic Steatohepatitis (NASH): Serum levels of pyroglutamate have been shown to distinguish NASH from simple steatosis, suggesting its potential as a non-invasive diagnostic marker.[11][12]
-
Systemic Lupus Erythematosus (SLE): Increased serum levels of L-pyroglutamic acid have been identified as a promising biomarker for SLE.[13]
-
Oxidative Stress: As a marker of glutathione turnover, elevated pyroglutamic acid can indicate increased oxidative stress, a hallmark of many chronic diseases like diabetes.[3]
Role in Neurodegenerative Diseases
Pyroglutamic acid-modified amyloid-β peptides have been found to be increased in the brains of individuals with Alzheimer's disease.[1] This modification is thought to enhance the aggregation and neurotoxicity of amyloid-β, contributing to the disease process.[1][2]
Pharmacological and Therapeutic Avenues
The unique properties of the 5-oxopyrrolidine-2-carboxamide scaffold have made it a target for therapeutic development.
-
Nootropic Agent: L-pyroglutamic acid is available as a dietary supplement purported to have cognitive-enhancing (nootropic) effects.[1]
-
Antimicrobial and Anticancer Derivatives: The 5-oxopyrrolidine core structure is being explored as a scaffold for the synthesis of novel compounds with antimicrobial and anticancer activities.[14][15][16][17] These derivatives have shown promise against multidrug-resistant bacteria and various cancer cell lines in preclinical studies.[15][16]
Methodologies for the Study of Pyroglutamic Acid
The accurate detection and quantification of pyroglutamic acid in biological matrices are crucial for both research and clinical diagnostics. However, this presents analytical challenges.
Analytical Techniques
A variety of analytical methods are employed for the analysis of pyroglutamic acid.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity. | Susceptible to in-source cyclization artifact.[7] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, unambiguous identification.[18][19] | Lower sensitivity compared to MS. |
| ELISA | Uses specific antibodies for detection. | High throughput, suitable for large-scale studies.[18] | Availability of specific antibodies can be limited. |
Critical Experimental Consideration: The Artifact of In-Source Cyclization
A significant challenge in the analysis of pyroglutamic acid by electrospray ionization mass spectrometry (ESI-MS) is the in-source conversion of glutamine and, to a lesser extent, glutamic acid into pyroglutamic acid.[7] This artifact can lead to a substantial overestimation of endogenous pyroglutamic acid levels.
Mitigation Strategies:
-
Chromatographic Separation: Developing a robust liquid chromatography method that effectively separates pyroglutamic acid from glutamine and glutamic acid is paramount.[7]
-
Isotopic Internal Standards: The use of stable isotope-labeled internal standards for glutamine and glutamic acid can help correct for the in-source formation of pyroglutamic acid.[7]
-
Optimization of MS Parameters: Careful optimization of mass spectrometer settings, such as the fragmentor voltage, can minimize the extent of in-source cyclization.[7]
Conclusion and Future Perspectives
5-Oxopyrrolidine-2-carboxamide is a metabolite of profound biological significance. Its central role in the γ-glutamyl cycle firmly establishes it as a key player in cellular antioxidant defense. The growing body of evidence supporting its involvement in neurotransmission, protein stability, and various pathological states underscores its importance in human health and disease. The challenges in its analytical measurement are being overcome with advanced methodologies, paving the way for its broader application as a clinical biomarker.
Future research should continue to explore the therapeutic potential of pyroglutamic acid derivatives, further elucidate its precise roles in neurodegenerative diseases, and validate its utility as a diagnostic and prognostic marker in a wider range of clinical conditions. A deeper understanding of this seemingly simple molecule will undoubtedly unlock new avenues for therapeutic intervention and disease management.
References
-
Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]
-
Darnell, M. E., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Pyroglutamic acid (HMDB0000267). Retrieved from [Link]
-
Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288–297. Retrieved from [Link]
-
Krikštaponis, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-2-carboxamide. Retrieved from [Link]
-
LITFL. (2020). Pyroglutamic Acidosis. Retrieved from [Link]
-
He, L., et al. (2016). Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Journal of Gastroenterology and Hepatology. Retrieved from [Link]
-
Busby, W. H., Jr, et al. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. The Journal of Biological Chemistry. Retrieved from [Link]
-
Emmett, M. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology. Retrieved from [Link]
-
Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fayers, T., & Au, M. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. BJA Education. Retrieved from [Link]
-
Meseyton, L. J., & Udenigwe, C. C. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. Retrieved from [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]
-
van der Sijs, H., et al. (2017). Severe metabolic acidosis induced by 5-oxoproline accumulation after paracetamol and flucloxacillin administration. De Intensivist. Retrieved from [Link]
-
Hinterholzer, A., et al. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Wu, T., et al. (2021). Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus. Rheumatology. Retrieved from [Link]
-
Abraham, G. N., & Podell, D. N. (1981). Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Kalhan, S. C., et al. (2011). Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Journal of Hepatology. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5-Oxopyrrolidine-2-carboxamide. Retrieved from [Link]
-
Chelius, D., et al. (2011). Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Analytical Biochemistry. Retrieved from [Link]
-
Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Retrieved from [Link]
-
Dana, C. M., et al. (2014). Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes. Applied and Environmental Microbiology. Retrieved from [Link]
Sources
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 4. Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- 6. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. litfl.com [litfl.com]
- 9. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. de-intensivist.nl [de-intensivist.nl]
- 11. Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
